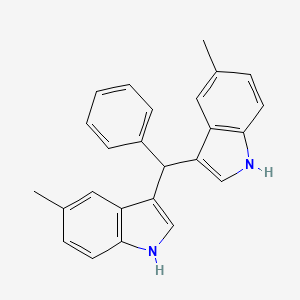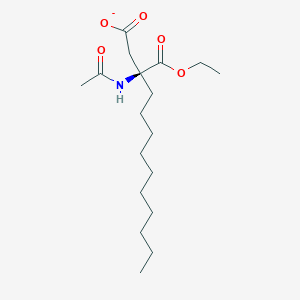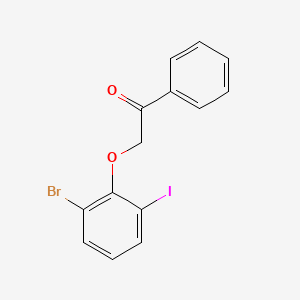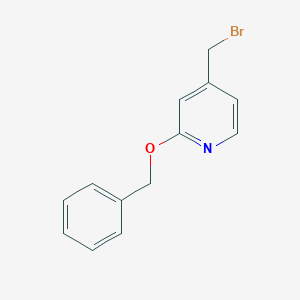![molecular formula C22H20N2O B12607196 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole CAS No. 872682-10-5](/img/structure/B12607196.png)
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications
準備方法
The synthesis of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and high yield.
化学反応の分析
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound shows potential as a therapeutic agent, with research focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to advancements in various industrial sectors.
作用機序
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering signal transduction pathways and affecting cell proliferation, apoptosis, or inflammation.
類似化合物との比較
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole can be compared with other indazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring and additional methoxy groups, which may enhance its biological activity and specificity.
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: This compound contains a pyrazole ring and hydroxyl groups, contributing to its unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
872682-10-5 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-10-12-18(13-11-16)22-20-8-3-4-9-21(20)24(23-22)15-17-6-5-7-19(14-17)25-2/h3-14H,15H2,1-2H3 |
InChIキー |
ZTFUXENZKJHLOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)

![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)


![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)

![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)

